Cas no 76469-41-5 (2,3,5-Trifluoropyridine)

2,3,5-Trifluoropyridine structure
2,3,5-Trifluoropyridine structure
Nombre del producto:2,3,5-Trifluoropyridine
Número CAS:76469-41-5
MF:C5H2NF3
Megavatios:133.07128
MDL:MFCD03001162
CID:59790
PubChem ID:2783287

2,3,5-Trifluoropyridine Propiedades químicas y físicas

Nombre e identificación

    • 2,3,5-Trifluoropyridine
    • 2,3,5-trifluoro-pyridine
    • CS-W011084
    • SY050276
    • T2778
    • FT-0601995
    • A838716
    • J-506892
    • SB52311
    • MFCD03001162
    • Pyridine, 2,3,5-trifluoro-
    • JKVOXNTXYMXDHN-UHFFFAOYSA-N
    • SCHEMBL781323
    • DTXSID80382558
    • AM20070072
    • AC-24484
    • AKOS005064122
    • 76469-41-5
    • EN300-98136
    • DS-1210
    • DB-024237
    • BBL103006
    • STL556815
    • MDL: MFCD03001162
    • Renchi: InChI=1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
    • Clave inchi: JKVOXNTXYMXDHN-UHFFFAOYSA-N
    • Sonrisas: C1=C(C=NC(=C1F)F)F
    • Brn: 6385503

Atributos calculados

  • Calidad precisa: 133.01400
  • Masa isotópica única: 133.014
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 98.2
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 12.9A^2
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 1.5
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Colorless liquid.
  • Denso: 1,499 g/cm3
  • Punto de fusión: No data available
  • Punto de ebullición: 102°C(lit.)
  • Punto de inflamación: 30°C
  • índice de refracción: 1.422
  • Coeficiente de distribución del agua: Difficult to mix in water.
  • PSA: 12.89000
  • Logp: 1.49890
  • Disolución: Insoluble in water.

2,3,5-Trifluoropyridine Información de Seguridad

2,3,5-Trifluoropyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3,5-Trifluoropyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B593208-1g
2,3,5-trifluoropyridine
76469-41-5
1g
$ 50.00 2022-04-02
Enamine
EN300-98136-0.1g
2,3,5-trifluoropyridine
76469-41-5 95%
0.1g
$22.0 2024-05-21
Enamine
EN300-98136-25.0g
2,3,5-trifluoropyridine
76469-41-5 95%
25.0g
$262.0 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60560-1g
2,3,5-Trifluoropyridine
76469-41-5 98%
1g
¥71.0 2023-09-06
Enamine
EN300-98136-0.25g
2,3,5-trifluoropyridine
76469-41-5 95%
0.25g
$32.0 2024-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2778-5G
2,3,5-Trifluoropyridine
76469-41-5 >98.0%(GC)
5g
¥445.00 2024-04-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010043-1g
2,3,5-Trifluoropyridine
76469-41-5 98%
1g
¥127 2024-05-21
Cooke Chemical
A7793712-1G
2,3,5-Trifluoropyridine
76469-41-5 98%
1g
RMB 135.36 2025-02-21
Chemenu
CM326190-100g
2,3,5-trifluoropyridine
76469-41-5 95%+
100g
$358 2021-08-18
Key Organics Ltd
DS-1210-25G
2,3,5-Trifluoropyridine
76469-41-5 >97%
25g
£120.00 2025-02-09

2,3,5-Trifluoropyridine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  2 h, rt
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Toluene ;  3 d, rt
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  2 h, rt
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  19.45 h, 343 K
Referencia
Catalytic Hydrodefluorination of Aromatic Fluorocarbons by Ruthenium N-Heterocyclic Carbene Complexes
Reade, Steven P.; et al, Journal of the American Chemical Society, 2009, 131(5), 1847-1861

2,3,5-Trifluoropyridine Raw materials

2,3,5-Trifluoropyridine Preparation Products

2,3,5-Trifluoropyridine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:76469-41-5)2,3,5-Trifluoropyridine
A838716
Pureza:99%
Cantidad:100.0g
Precio ($):246.0